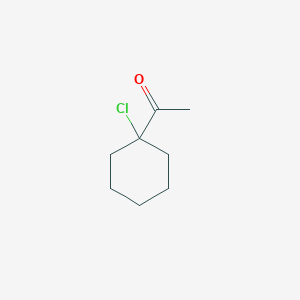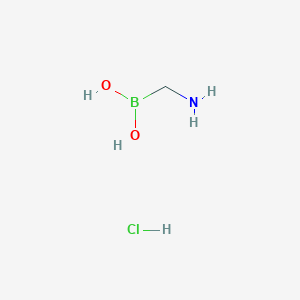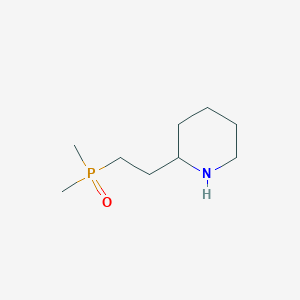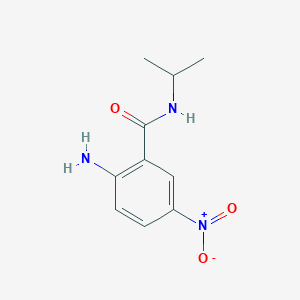
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropyl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide, such as 3-ethoxy-1,2-epoxypropane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and the subsequent formation of the carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a protecting group for amines in peptide synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate depends on its specific application. In general, the compound can act as a protecting group, temporarily masking reactive functional groups during chemical synthesis. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3-hydroxypropyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl (3-aminopropyl)carbamate
Uniqueness
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate is unique due to the presence of both an ethoxy group and a hydroxypropyl group, which provide distinct reactivity and functional properties compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
QWMCVEGRLRGWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)







